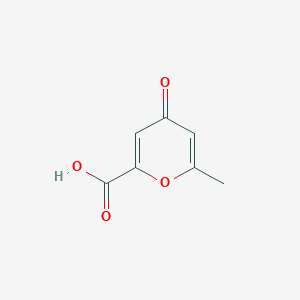

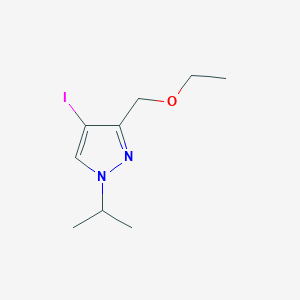

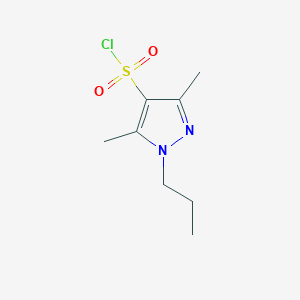

![molecular formula C13H10ClF6N3 B2528717 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline CAS No. 956756-17-5](/img/structure/B2528717.png)

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline" is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, including antiviral, antimicrobial, antioxidant, and larvicidal properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, reductive alkylation, and substitution reactions. For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral activity, where the introduction of a chlorine or bromine atom in the R(1) position was found to be beneficial . Another example is the synthesis of an intermediate for the antitumor agent nilotinib, which involved fluorination, substitution, and reduction steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, Mass, and 13C NMR spectral analysis . The presence of substituents like trifluoromethyl groups and halogens significantly influences the biological activity and selectivity of these molecules . The crystal structure of a related compound revealed a flexible ligand that could accommodate metal coordination .

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by the presence of functional groups and substituents. For example, the Schiff base derivatives of aniline showed marked antimicrobial activity and acted as reducing agents and DPPH scavenging agents, indicating their potential in redox reactions . The specific reactivity of "N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline" would likely be influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating methyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class are not explicitly detailed in the provided papers. However, the presence of trifluoromethyl groups typically increases the lipophilicity of a molecule, which can affect its solubility and permeability . The introduction of halogen atoms like chlorine can also impact the molecule's reactivity and interactions with biological targets . The specific properties of the compound would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

A study by Fioravanti et al. (2015) on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to the compound , shows that these compounds have in vitro antiviral activity against Respiratory Syncytial Virus (RSV). Their research indicates that the presence of a trifluoromethyl group can impact the anti-RSV activity and cytotoxicity of these compounds (Fioravanti et al., 2015).

Applications in Organic Light-Emitting Diodes (OLEDs)

Vezzu et al. (2010) investigated a range of compounds including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline for their potential use in OLEDs. The study focuses on the photophysical properties and the application of these compounds in OLED devices, demonstrating their potential in electronic and optoelectronic applications (Vezzu et al., 2010).

Synthesis of Key Intermediates in Drug Development

Yang Shijing (2013) synthesized 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib. This study highlights the role of similar compounds in the synthesis of intermediates for pharmaceutical applications (Yang Shijing, 2013).

Antimicrobial Applications

A study by Mistry et al. (2016) synthesized compounds including N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted anilin and evaluated their antimicrobial activity. This indicates the potential use of similar compounds in developing new antimicrobial agents (Mistry et al., 2016).

Acaricidal Activity

Research by Xie Xian-ye (2007) on N-substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas and thioureas, which are structurally related, indicated that these compounds have acaricidal activity, suggesting potential agricultural applications (Xie Xian-ye, 2007).

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethylation often involves the formation of carbon-centered radical intermediates .

Biochemical Pathways

Compounds with a trifluoromethyl group are known to be involved in various biochemical processes .

Result of Action

Compounds with a trifluoromethyl group are known to have significant impacts in pharmaceuticals, agrochemicals, and materials .

Eigenschaften

IUPAC Name |

N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF6N3/c1-23-11(14)9(10(22-23)13(18,19)20)6-21-8-4-2-3-7(5-8)12(15,16)17/h2-5,21H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCOUFIGWGXTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)CNC2=CC=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

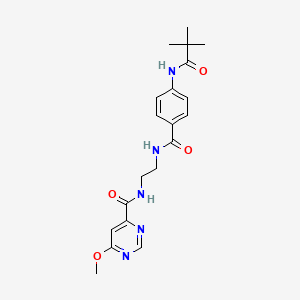

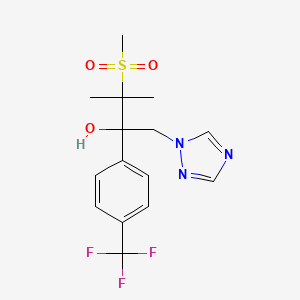

![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)

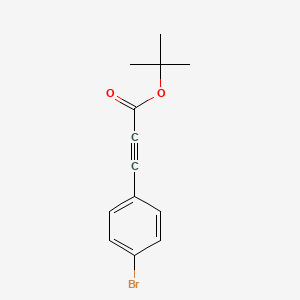

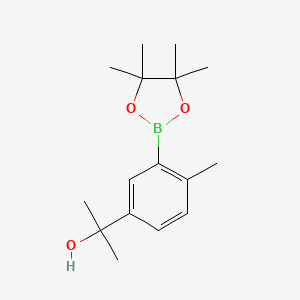

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)

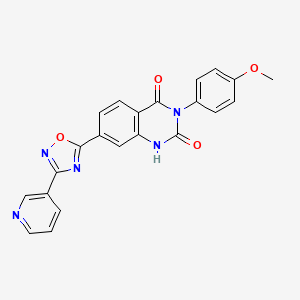

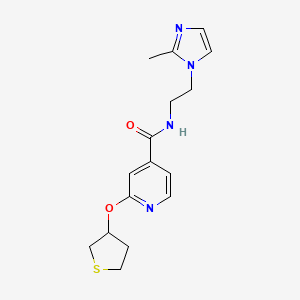

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)

![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2528655.png)

![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)